BAY-826

Vue d'ensemble

Description

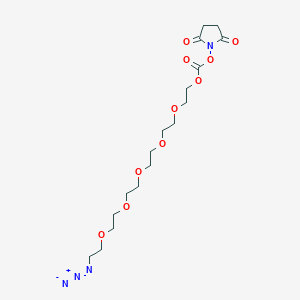

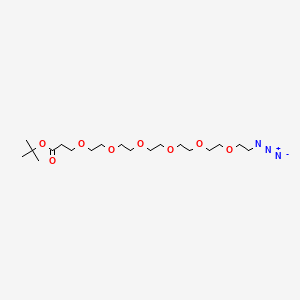

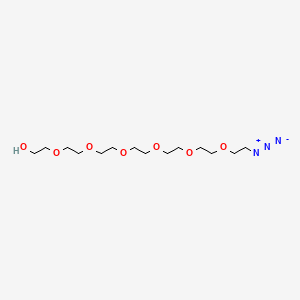

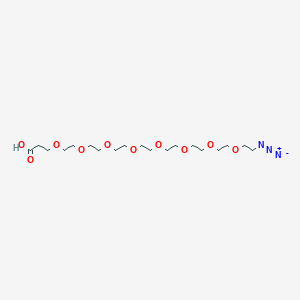

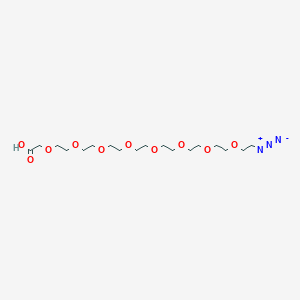

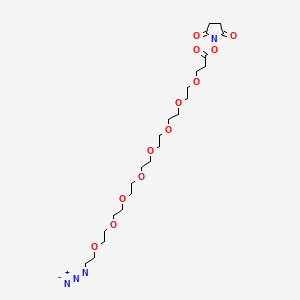

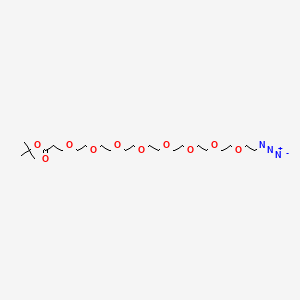

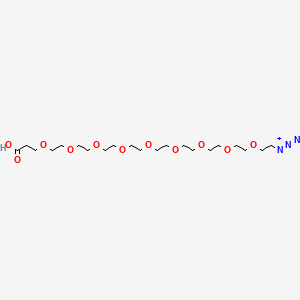

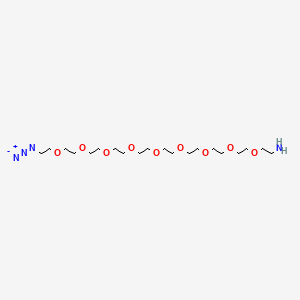

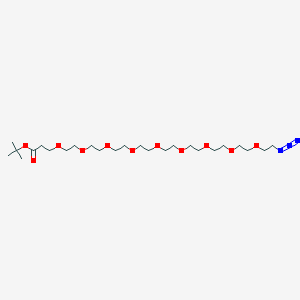

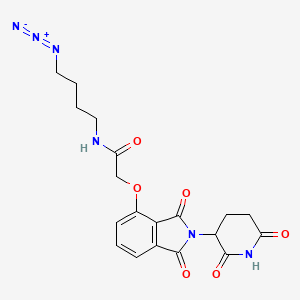

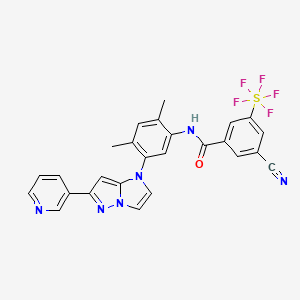

BAY-826 est un composé secondaire de carboxamide résultant de la condensation formelle du groupe carboxy de l'acide 3-cyano-5-(pentafluoro-λ6-sulfanyl)benzoïque avec le groupe amino de la 2,4-diméthyl-5-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline . Il est un puissant inhibiteur de la protéine tyrosine kinase réceptrice TIE-2, avec une constante de dissociation (Kd) de 1,6 nM . This compound a montré une efficacité in vivo dans certains modèles de gliome murins .

Applications De Recherche Scientifique

BAY-826 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the inhibition of receptor protein-tyrosine kinases. In biology, this compound is used to study the role of TIE-2 in various cellular processes. In medicine, it has shown potential as an antineoplastic agent, inhibiting the proliferation of neoplasms . In industry, this compound can be used in the development of new therapeutic agents targeting TIE-2.

Mécanisme D'action

Target of Action

BAY-826 primarily targets the receptor tyrosine kinase TIE-2 . TIE-2 is a critical component of the angiopoietin/TIE signaling axis, which plays a significant role in angiogenesis, the process of new blood vessel formation . In addition to TIE-2, this compound also binds with high affinity to TIE-1, DDR1, DDR2, and Serine/threonine-protein kinase 10 (LOK) .

Mode of Action

This compound inhibits TIE-2 by binding to it, thereby preventing its autophosphorylation . This inhibition disrupts the downstream signaling pathways that are activated by TIE-2, leading to a decrease in angiogenesis . The compound’s high biochemical affinity for TIE-2 translates into potent cellular mechanistic activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the angiopoietin/TIE signaling axis . By inhibiting TIE-2, this compound disrupts this pathway, leading to a decrease in angiogenesis . This can have downstream effects on tumor growth, as angiogenesis is a critical process for tumor development and progression .

Result of Action

The primary molecular effect of this compound is the inhibition of TIE-2 autophosphorylation . On a cellular level, this results in decreased angiogenesis . In vivo, this compound has shown efficacy in some murine glioma models, suggesting that it may have potential as a therapeutic agent for highly vascularized tumors such as glioblastoma .

Analyse Biochimique

Biochemical Properties

BAY-826 has been shown to inhibit Tie2 autophosphorylation in human umbilical vein endothelial cells (HUVECs), with an IC50 value of 1.3 nM . This indicates that this compound interacts with the Tie2 enzyme, a receptor tyrosine kinase involved in angiogenesis and vascular stability .

Cellular Effects

In cellular studies, this compound has been shown to reduce colony formation in various mouse glioma cell lines when used in combination with radiation . This suggests that this compound can influence cell function by affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Tie2 kinase activity. By inhibiting the autophosphorylation of Tie2, this compound disrupts the signaling pathways regulated by this kinase, potentially leading to reduced angiogenesis and tumor growth .

Dosage Effects in Animal Models

In animal models, a single oral dose of this compound at 100, 50, or 25 mg/kg effectively inhibits ang-1-induced autophosphorylation of Tie2 in mouse lungs . This suggests that the effects of this compound can vary with different dosages, and higher doses may lead to more pronounced inhibition of Tie2 activity .

Méthodes De Préparation

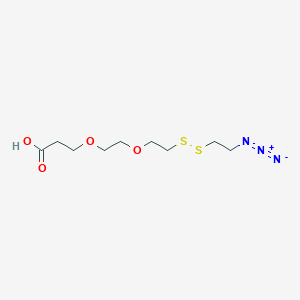

Voies de synthèse et conditions de réaction : La synthèse de BAY-826 implique la condensation formelle de l'acide 3-cyano-5-(pentafluoro-λ6-sulfanyl)benzoïque avec la 2,4-diméthyl-5-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline . Les conditions de réaction impliquent généralement l'utilisation d'un solvant approprié et d'un catalyseur pour faciliter la réaction de condensation. Les détails spécifiques des conditions de réaction, telles que la température et le temps, ne sont pas facilement disponibles dans la littérature.

Méthodes de production industrielle : Les méthodes de production industrielle de this compound ne sont pas bien documentées. Il est probable que la synthèse serait mise à l'échelle en utilisant des conditions de réaction similaires à celles utilisées dans la synthèse en laboratoire, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : BAY-826 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le groupe cyano et le groupe pentafluoro-λ6-sulfanyl .

Réactifs et conditions communs : Les réactifs courants utilisés dans la synthèse de this compound comprennent l'acide 3-cyano-5-(pentafluoro-λ6-sulfanyl)benzoïque et la 2,4-diméthyl-5-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline . Les conditions de réaction impliquent généralement l'utilisation d'un solvant approprié et d'un catalyseur pour faciliter la réaction de condensation.

Produits principaux : Le produit principal formé à partir de la synthèse de this compound est le composé lui-même, this compound, qui est un puissant inhibiteur de TIE-2 .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il est utilisé comme un composé outil pour étudier l'inhibition des protéines tyrosine kinases réceptrices. En biologie, this compound est utilisé pour étudier le rôle de TIE-2 dans divers processus cellulaires. En médecine, il a montré un potentiel en tant qu'agent antinéoplasique, inhibant la prolifération des néoplasmes . Dans l'industrie, this compound peut être utilisé dans le développement de nouveaux agents thérapeutiques ciblant TIE-2.

Mécanisme d'action

This compound exerce ses effets en inhibant la protéine tyrosine kinase réceptrice TIE-2 . TIE-2 est impliqué dans l'angiogenèse, le processus par lequel de nouveaux vaisseaux sanguins se forment à partir de vaisseaux préexistants. En inhibant TIE-2, this compound peut perturber l'angiogenèse, qui est un processus critique dans la croissance et la propagation des tumeurs . Les cibles moléculaires de this compound comprennent TIE-2, TIE-1, DDR1, DDR2 et la sérine/thréonine-protéine kinase 10 (LOK) .

Comparaison Avec Des Composés Similaires

BAY-826 est unique dans sa haute sélectivité et sa puissance en tant qu'inhibiteur de TIE-2 . Des composés similaires comprennent d'autres inhibiteurs de TIE-2 tels que le rebastinib, qui cible également TIE-2 mais présente des profils de sélectivité et de puissance différents . D'autres composés similaires comprennent les inhibiteurs de TIE-1, DDR1, DDR2 et LOK .

Liste de composés similaires :- Rebastinib

- Inhibiteurs de TIE-1

- Inhibiteurs de DDR1

- Inhibiteurs de DDR2

- Inhibiteurs de LOK

This compound se démarque par sa haute sélectivité pour TIE-2 et son efficacité in vivo démontrée dans les modèles de gliome murins .

Propriétés

IUPAC Name |

3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPASHPJAIUOWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.